7-Methylbenzo[c]isoxazole-3-carbaldehyde
Description
7-Methylbenzo[c]isoxazole-3-carbaldehyde is a bicyclic heteroaromatic compound comprising a benzene ring fused to an isoxazole moiety. The isoxazole ring features a formyl (-CHO) group at position 3 and a methyl (-CH₃) substituent at position 7 of the fused benzene ring. This compound is of interest in medicinal and materials chemistry due to the reactivity of the aldehyde group, which enables condensation, nucleophilic addition, and cyclization reactions.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-methyl-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-3-2-4-7-8(5-11)12-10-9(6)7/h2-5H,1H3 |
InChI Key |
PNNSZCAXDPEBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(ON=C12)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methylbenzo[c]isoxazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methylbenzo[c]isoxazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[c]isoxazole-3-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as serotonin reuptake inhibitors, which can have antidepressant effects . The compound’s structure allows it to bind to various biological targets, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include isoxazole-3-carbaldehyde derivatives and fused bicyclic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 7-Methylbenzo[c]isoxazole-3-carbaldehyde | C₉H₇NO₂ | 161.16 | Methyl (C7), Aldehyde (C3) | Aldehyde, Isoxazole |
| 5-(Morpholinomethyl)isoxazole-3-carbaldehyde | C₉H₁₂N₂O₃ | 196.21 | Morpholinomethyl (C5), Aldehyde (C3) | Aldehyde, Isoxazole, Morpholine |
| Isoxazole-3-carbaldehyde (base structure) | C₄H₃NO₂ | 97.07 | Aldehyde (C3) | Aldehyde, Isoxazole |
Key Observations :
- Substituent Effects: The methyl group in the target compound enhances lipophilicity compared to unsubstituted isoxazole-3-carbaldehyde.
Spectral and Analytical Data
While direct spectral data for 7-methylbenzo[c]isoxazole-3-carbaldehyde are unavailable, inferences can be drawn from related compounds:
- Infrared (IR) Spectroscopy: The aldehyde C=O stretch typically appears near 1715–1700 cm⁻¹, as observed in methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate (1715 cm⁻¹, ). The methyl and fused aromatic system may cause minor shifts .
- NMR Spectroscopy : The aldehyde proton in isoxazole-3-carbaldehyde derivatives resonates near δ 9.8–10.2 ppm (¹H-NMR). Aromatic protons in the fused benzene ring would appear as complex multiplets in the δ 7.0–8.5 ppm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
